molecular formula C22H25N3O5S B2893802 2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethylbenzenesulfonamide CAS No. 921831-83-6

2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethylbenzenesulfonamide

Cat. No.: B2893802
CAS No.: 921831-83-6
M. Wt: 443.52
InChI Key: XXXKKBAADRSDTJ-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The compound's derivatives have shown promising applications in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, displaying high singlet oxygen quantum yields. These properties are crucial for effective PDT, indicating the compound's derivatives' potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

The antimicrobial properties of derivatives of this compound have been explored, offering potential applications in treating infections. Sarvaiya, Gulati, and Patel (2019) reported on the synthesis and antimicrobial activity of compounds derived from benzenesulfonamide. These compounds demonstrated effectiveness against various bacteria and fungi, suggesting their use in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Catalysis

Compounds containing the benzenesulfonamide moiety have been used as catalysts in chemical reactions. For instance, Ghorbanloo and Alamooti (2017) encapsulated a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, which demonstrated significant catalytic activity for the oxidation of primary alcohols and hydrocarbons. This highlights the potential use of such compounds in industrial and synthetic chemistry as reusable catalysts (Ghorbanloo & Alamooti, 2017).

Antitumor Activity

The benzenesulfonamide derivatives have also shown promising antitumor activities. Abbassi et al. (2014) synthesized N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides and evaluated their antiproliferative and apoptotic activities against human tumor cell lines. Compounds exhibited significant antiproliferative activity and triggered apoptosis in a dose-dependent manner, suggesting their potential use in cancer therapy (Abbassi et al., 2014).

Endothelin Antagonist for Cardiovascular Diseases

Murugesan et al. (1998) explored biphenylsulfonamides as novel endothelin-A (ETA) selective antagonists, identifying compounds with improved binding and functional activity. Such antagonists are critical in cardiovascular research for developing treatments for conditions like hypertension and heart failure. This study exemplifies the therapeutic potential of benzenesulfonamide derivatives in cardiovascular diseases (Murugesan et al., 1998).

Properties

IUPAC Name

2-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-13-20(30-4)21(14-16(15)2)31(27,28)23-11-12-25-22(26)10-9-19(24-25)17-5-7-18(29-3)8-6-17/h5-10,13-14,23H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXKKBAADRSDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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